Dexamethasone 21-[O'-(2-Hydroxyethyl)]phosphate Ester
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Overview
Description
Dexamethasone 21-[O’-(2-Hydroxyethyl)]phosphate Ester is a derivative of dexamethasone, a potent synthetic glucocorticoid. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry . It is known for its anti-inflammatory properties and is often utilized in studies related to inflammation and immune response.
Preparation Methods
The synthesis of Dexamethasone 21-[O’-(2-Hydroxyethyl)]phosphate Ester involves several steps. The primary synthetic route includes the esterification of dexamethasone with 2-hydroxyethyl phosphate. The reaction conditions typically involve the use of a suitable solvent, such as dimethyl sulfoxide (DMSO) or methanol, and a catalyst to facilitate the esterification process . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Dexamethasone 21-[O’-(2-Hydroxyethyl)]phosphate Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reducing agents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dexamethasone 21-[O’-(2-Hydroxyethyl)]phosphate Ester has a wide range of scientific research applications:
Chemistry: It is used as a biochemical reagent in various chemical analyses and reactions.
Biology: The compound is employed in studies related to cellular processes, particularly those involving inflammation and immune response.
Medicine: Research involving this compound often focuses on its potential therapeutic effects, especially in treating inflammatory conditions.
Industry: It is used in the development of pharmaceuticals and other biochemical products.
Mechanism of Action
The mechanism of action of Dexamethasone 21-[O’-(2-Hydroxyethyl)]phosphate Ester involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins. The molecular targets and pathways involved include the NF-κB pathway and the MAPK signaling cascade.
Comparison with Similar Compounds
Dexamethasone 21-[O’-(2-Hydroxyethyl)]phosphate Ester can be compared with other glucocorticoid derivatives, such as:
Dexamethasone Sodium Phosphate: Another esterified form of dexamethasone, commonly used in clinical settings.
Betamethasone: A similar glucocorticoid with comparable anti-inflammatory properties.
Properties
Molecular Formula |
C24H34FO9P |
---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-hydroxyethyl hydrogen phosphate |
InChI |
InChI=1S/C24H34FO9P/c1-14-10-18-17-5-4-15-11-16(27)6-7-21(15,2)23(17,25)19(28)12-22(18,3)24(14,30)20(29)13-34-35(31,32)33-9-8-26/h6-7,11,14,17-19,26,28,30H,4-5,8-10,12-13H2,1-3H3,(H,31,32)/t14-,17+,18+,19+,21+,22+,23+,24+/m1/s1 |
InChI Key |
UYWAJVJGHFDMQZ-RSUSIVLASA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)(O)OCCO)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)OCCO)O)C)O)F)C |
Origin of Product |
United States |
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